1-(3,4-dimethoxyphenyl)-N-[[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl]methanamine
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Overview
Description
1-(3,4-Dimethoxyphenyl)-N-[[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl]methanamine is a complex organic compound characterized by the presence of two 3,4-dimethoxyphenyl groups attached to a cyclopentylmethylamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-dimethoxyphenyl)-N-[[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl]methanamine typically involves multiple steps, starting with the preparation of the 3,4-dimethoxyphenyl groups. These groups can be synthesized through the methylation of catechol using dimethyl sulfate in the presence of a base. The cyclopentylmethylamine backbone is then introduced through a series of reactions involving cyclopentanone and appropriate amine precursors.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-Dimethoxyphenyl)-N-[[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl]methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the methoxy groups, where reagents like sodium hydride can replace the methoxy groups with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, mild temperatures.
Substitution: Sodium hydride, various nucleophiles, aprotic solvents.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Reduced amine derivatives.
Substitution: Functionalized derivatives with different substituents replacing the methoxy groups.
Scientific Research Applications
1-(3,4-Dimethoxyphenyl)-N-[[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl]methanamine has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(3,4-dimethoxyphenyl)-N-[[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction cascades, enzyme inhibition, or receptor activation.
Comparison with Similar Compounds
Similar Compounds
1-(3,4-Dimethoxyphenyl)-2-methyl-1-propanone: Shares the 3,4-dimethoxyphenyl group but differs in the backbone structure.
1-(3,4-Dimethoxyphenyl)-1,3-butanedione: Contains the 3,4-dimethoxyphenyl group with a different carbonyl-containing backbone.
1-(3,4-Dimethoxyphenyl)ethanol: Similar aromatic group but with an alcohol functional group.
Uniqueness
1-(3,4-Dimethoxyphenyl)-N-[[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl]methanamine is unique due to its dual 3,4-dimethoxyphenyl groups attached to a cyclopentylmethylamine backbone, which imparts distinct chemical and biological properties not observed in the similar compounds listed above.
Properties
IUPAC Name |
1-(3,4-dimethoxyphenyl)-N-[[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl]methanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31NO4/c1-25-19-9-7-17(13-21(19)27-3)15-24-16-23(11-5-6-12-23)18-8-10-20(26-2)22(14-18)28-4/h7-10,13-14,24H,5-6,11-12,15-16H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIODAWREAWOMDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNCC2(CCCC2)C3=CC(=C(C=C3)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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